molecular formula C18H21NO4S B5084752 Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate

Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B5084752
M. Wt: 347.4 g/mol
InChI Key: QIEPZTVADGNURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methyl ester group, a sulfonamide linkage, and a tert-butyl substituted phenyl ring. These structural features contribute to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-aminobenzoic acid methyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the interaction with β-catenin. It binds to the C-terminal region of β-catenin, inducing its ubiquitination and subsequent proteasomal degradation. This mechanism disrupts the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. By inhibiting β-catenin, the compound can effectively reduce the growth of Wnt-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate is unique due to its combination of a sulfonamide linkage and a tert-butyl substituted phenyl ring. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[(4-tert-butylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)14-8-10-16(11-9-14)24(21,22)19-15-7-5-6-13(12-15)17(20)23-4/h5-12,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEPZTVADGNURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.